1-Bromo-3-nitro-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAZYANPLPDFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration
Nitration is a critical step in the synthesis of nitro-substituted benzene derivatives. This process involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts to introduce the nitro group onto the benzene ring. The reaction conditions, such as temperature and concentration of acids, significantly affect the yield and selectivity of the nitration reaction.
Trifluoromethoxylation
Trifluoromethoxylation involves the introduction of the trifluoromethoxy group, which can be achieved through various methods, including the reaction of a phenol with trifluoromethylating agents like trifluoromethyl triflate (CF3SO2CF3) in the presence of a base.
Bromination
Bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in an acid medium. The choice of brominating agent and reaction conditions is crucial for achieving high selectivity and yield.
Detailed Synthesis Protocol
Step 1: Nitration of Benzene
| Reagent | Quantity (mol) | Conditions |
|---|---|---|
| Benzene | 1 | 0°C, 30 minutes |
| Nitric Acid | 2 | Concentrated |
| Sulfuric Acid | 2 | Concentrated |
The reaction mixture is stirred at 0°C for 30 minutes to introduce the nitro group onto the benzene ring.
Step 2: Trifluoromethoxylation
| Reagent | Quantity (mol) | Conditions |
|---|---|---|
| Phenol (from Step 1) | 1 | Room Temperature |
| Trifluoromethyl Triflate | 1.5 | -20°C, 2 hours |
| Base (e.g., K2CO3) | 2 |
This step involves the reaction of the phenol derivative with trifluoromethyl triflate in the presence of a base to introduce the trifluoromethoxy group.
Step 3: Bromination
| Reagent | Quantity (mol) | Conditions |
|---|---|---|
| Trifluoromethoxybenzene | 1 | 0°C, 1 hour |
| N-Bromosuccinimide (NBS) | 1.1 | Acetic Acid, weak acid |
| Acetic Acid | Excess |
The bromination reaction is performed using NBS in acetic acid as a weak acid medium to introduce the bromine atom selectively.
Analysis of Reaction Conditions
The reaction conditions for each step significantly impact the yield and purity of the final product. For instance, the use of a weak acid in the bromination step helps maintain selectivity and prevents polybromination. The choice of solvent and temperature also plays a crucial role in optimizing the reaction conditions.
Chemical Reactions Analysis
1-Bromo-3-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-3-amino-2-(trifluoromethoxy)benzene, while coupling reactions produce various biaryl derivatives.
Scientific Research Applications
Reaction Mechanisms
1-Bromo-3-nitro-2-(trifluoromethoxy)benzene can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. Its unique functional groups make it valuable in developing pharmaceuticals and agrochemicals. It can also be used in materials science for creating advanced materials with specific properties.
Biology
In biological research, this compound is utilized in the development of bioactive molecules and probes for studying various biological processes. Its structural features allow it to interact with biological systems, making it a candidate for enzyme inhibition studies and protein-ligand interactions.
Medicine
Research is ongoing into the potential therapeutic applications of this compound. It may serve as a precursor for synthesizing novel drugs with enhanced pharmacological properties. The compound's ability to modify biological activity through structural changes makes it significant in medicinal chemistry.
Industry
In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its unique properties allow for its use in formulating agrochemicals that require specific reactivity or stability profiles .
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological targets. For instance:
- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit notable enzyme inhibitory activity, suggesting potential therapeutic uses.
- Drug Development : Investigations into its pharmacokinetic properties have shown promise for developing drugs that require specific metabolic stability due to the presence of trifluoromethoxy groups .
These findings underscore the compound's relevance in ongoing research aimed at developing effective therapeutic agents.
Mechanism of Action
The mechanism by which 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro and trifluoromethoxy groups, which make the benzene ring more susceptible to nucleophilic attack. In biological systems, the trifluoromethoxy group can enhance the compound’s interaction with target proteins and enzymes, potentially leading to improved binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include bromo-substituted trifluoromethoxybenzenes with differing substituent positions and additional functional groups:
Reactivity in Cross-Coupling Reactions
- 1-Bromo-3-(trifluoromethoxy)benzene : Demonstrates high reactivity in Pd-catalyzed direct arylations with heteroarenes (e.g., imidazo[1,2-a]pyridine), achieving yields of 90–91% .
- 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene: The nitro group likely reduces electrophilicity at the bromine-bearing carbon, requiring optimized conditions (e.g., higher catalyst loading or temperature) compared to non-nitro analogs.
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : Fluorine’s inductive effect enhances stability without significantly hindering coupling efficiency (yields: 72–93%) .
Biological Activity
1-Bromo-3-nitro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in various fields including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine, nitro, and trifluoromethoxy groups, suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C7H4BrF3NO3
- Molecular Weight : 270.00 g/mol
- Boiling Point : 156–158 °C
- Density : 1.635 g/cm³ at 20 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that halogenated compounds can exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess such properties.
Anti-inflammatory Properties
Research indicates that nitro-substituted aromatic compounds can modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to act as an anti-inflammatory agent.
Cytotoxicity and Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Nitroaromatic compounds are known to be bioreductive agents that can selectively target hypoxic tumor environments, enhancing their cytotoxic effects on cancer cells while sparing normal tissues.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Targeting Hypoxic Conditions : Its ability to function as a prodrug in hypoxic environments could be leveraged for targeted cancer therapies.
Study 1: Antimicrobial Efficacy
In a recent study published in Molecules, researchers evaluated the antimicrobial properties of various halogenated compounds, including those similar to this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Activity
A comparative analysis conducted by the Beilstein Journal demonstrated that nitro-substituted benzene derivatives exhibited dose-dependent inhibition of pro-inflammatory cytokines in vitro. The study suggested that the trifluoromethoxy group could enhance solubility and bioavailability, further potentiating anti-inflammatory effects .
Study 3: Cancer Therapeutics
Research published in ACS Publications explored the use of nitroaromatic compounds as bioreductive agents for cancer treatment. The findings revealed that these compounds could selectively induce apoptosis in hypoxic tumor cells while showing minimal toxicity to normal cells .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrF3NO3 |
| Molecular Weight | 270.00 g/mol |
| Boiling Point | 156–158 °C |
| Density | 1.635 g/cm³ at 20 °C |
| Antimicrobial Activity | Effective against bacteria at <10 µg/mL |
| Anti-inflammatory Potential | Dose-dependent inhibition of cytokines |
| Cancer Therapeutic Potential | Induces apoptosis in hypoxic cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Bromo-3-nitro-2-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?
- The synthesis typically involves sequential functionalization of the benzene ring. A common approach is nitration followed by bromination and trifluoromethoxy group introduction. For example, bromination of nitro-substituted benzene derivatives can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). The trifluoromethoxy group is often introduced via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) under controlled temperatures (0–5°C) to minimize side reactions . Optimization involves monitoring reaction kinetics via HPLC or GC-MS to adjust stoichiometry and temperature gradients.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- NMR : ¹⁹F NMR is critical for identifying the trifluoromethoxy group (δ ~55–60 ppm). ¹H NMR reveals coupling patterns between aromatic protons and substituents (e.g., deshielded protons near nitro groups).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~308.95 g/mol). Fragmentation patterns help validate the bromine isotope signature.
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement, particularly the ortho/para orientation of substituents, which influences reactivity .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions, and what computational tools validate these effects?
- The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophilic substitution to meta/para positions. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model charge distribution and frontier molecular orbitals to predict reaction sites. For example, Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at the bromine site due to reduced steric hindrance compared to nitro-substituted positions .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., solvent polarity affecting solubility). Dose-response curves and control experiments (e.g., using trifluoromethoxy-free analogs) isolate substituent-specific effects. Meta-analyses of IC₅₀ values across studies, adjusted for cytotoxicity thresholds (e.g., >10 μM), clarify structure-activity relationships .
Q. How can intermediates like 1,2-didehydro-3-(trifluoromethoxy)benzene be stabilized for use in aryne-based syntheses?
- Generating the aryne intermediate requires low temperatures (-75°C) and bulky bases like LDA to minimize decomposition. Trapping agents (e.g., furans in Diels-Alder reactions) or in situ trapping with transition-metal catalysts (Pd/Cu) improve yields. Monitoring via cryogenic NMR (-40°C) confirms intermediate stability .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from nitro-containing byproducts?
- Column chromatography with silica gel (hexane/EtOAc gradient) separates bromo-nitro isomers. Recrystallization in ethanol/water mixtures enhances purity (>99% by HPLC). For scale-up, simulated moving bed (SMB) chromatography reduces solvent use .
Q. How do solvent effects impact the compound’s reactivity in nucleophilic aromatic substitution?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
